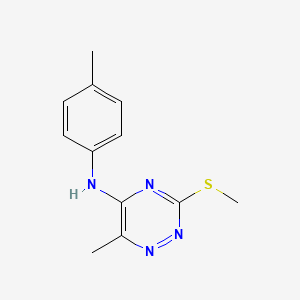![molecular formula C14H11NO5S B5308612 methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, also known as TD-1473, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications. The compound belongs to the class of compounds known as benzodioxoles, which have been shown to have a range of biological activities.
作用机制
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate selectively inhibits the activity of JAK1, which is a key enzyme involved in the signaling pathways that regulate the immune response. By inhibiting JAK1, this compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response. This results in a reduction in inflammation and tissue damage in animal models of IBD.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of IBD. The compound effectively reduces the activity of a range of cytokines and chemokines that are involved in the inflammatory response, resulting in a reduction in inflammation and tissue damage. In addition, this compound has been shown to have minimal effects on other JAK family members, which reduces the risk of off-target effects.
实验室实验的优点和局限性
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has several advantages for lab experiments, including its selectivity for JAK1, its effectiveness in reducing inflammation in animal models of IBD, and its minimal side effects. However, there are also some limitations to consider, including the need for further preclinical studies to establish safety and efficacy, the potential for drug-drug interactions, and the need for further optimization of the synthesis process to improve yield and purity.
未来方向
There are several future directions for research on methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate, including the need for further preclinical studies to establish safety and efficacy, the exploration of potential applications in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, and the optimization of the synthesis process to improve yield and purity. In addition, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on the immune system and the inflammatory response.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in the treatment of inflammatory bowel disease. The compound selectively inhibits the activity of JAK1, resulting in a reduction in inflammation and tissue damage in animal models of IBD. While there are some limitations to consider, including the need for further preclinical studies and optimization of the synthesis process, this compound represents a promising avenue for future research in the field of inflammatory diseases.
合成方法
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-nitroaniline to form a key intermediate, which is then reduced and coupled with 6-bromo-1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques, including NMR, MS, and X-ray crystallography.
科学研究应用
Methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate has been shown to have a range of potential therapeutic applications, particularly in the treatment of inflammatory bowel disease (IBD). The compound has been shown to selectively inhibit the activity of a key enzyme, Janus kinase 1 (JAK1), which is involved in the inflammatory response. In preclinical studies, this compound has been shown to effectively reduce inflammation in animal models of IBD, with minimal side effects.
属性
IUPAC Name |
methyl 6-(thiophene-2-carbonylamino)-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c1-18-14(17)8-5-10-11(20-7-19-10)6-9(8)15-13(16)12-3-2-4-21-12/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPZNXEYGHSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CS3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-2-furyl)methyl]-1,8-naphthyridine-2-carboxamide](/img/structure/B5308532.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![N-(3-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5308564.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)
![[(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5308575.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)

![ethyl 4-{2-(benzoylamino)-3-[4-(methylthio)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5308604.png)
![N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)